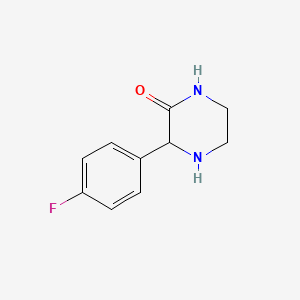

3-(4-Fluorophenyl)piperazin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCIILEYAIXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519485 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85606-96-8 | |

| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-(4-Fluorophenyl)piperazin-2-one Core Structure

The construction of the piperazin-2-one (B30754) ring with a substituent at the 3-position is a key challenge that has been addressed through various synthetic approaches. These strategies range from linear, multi-step sequences to more convergent and efficient cascade reactions.

Multi-step syntheses are a foundational approach for constructing the 3-aryl-piperazin-2-one scaffold. Although specific literature for the direct multi-step synthesis of this compound is not detailed, general methodologies for 3-substituted piperazinones can be adapted. A common strategy involves the use of α-amino acids as chiral precursors. For instance, a route was developed for 3-substituted-2-piperazine acetic acid esters starting from optically pure amino acids. nih.gov This method involves converting the amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the piperazine (B1678402) ring. nih.gov

Another established route to the piperazinone core is the cyclization of an N-(2-aminoethyl) derivative of an α-amino acid or ester. This typically involves the formation of an amide bond between an activated α-amino acid (like an acid chloride or ester) and an appropriately protected ethylenediamine (B42938) derivative, followed by deprotection and intramolecular cyclization. A variation of this approach uses an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to build the piperazine core. nih.gov

A highly efficient and modern approach to the synthesis of the piperazin-2-one core involves a cascade double nucleophilic substitution reaction. thieme-connect.comnih.gov This metal-promoted, one-pot transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring, forming three new bonds in a single operation. thieme-connect.com This methodology is particularly powerful as it allows for the introduction of two points of diversity, making it well-suited for combinatorial synthesis and the rapid generation of compound libraries. thieme-connect.com

The reaction scope is broad, with various aryl iodides, including those with electron-donating and electron-accepting groups, participating efficiently. thieme-connect.com The process also tolerates a range of primary amines and various acidic functionalities such as hydroxyl groups and Boc-protected amines. thieme-connect.com

Table 1: Scope of Cascade Reaction for Piperazin-2-one Synthesis

| Aryl Iodide | Amine | Yield (%) |

|---|---|---|

| Iodobenzene | Benzylamine | 75% |

| 4-Iodotoluene | Benzylamine | 78% |

| 4-Iodoanisole | Benzylamine | 81% |

| 1-Iodo-4-nitrobenzene | Benzylamine | 65% |

| Iodobenzene | Cyclohexylamine | 70% |

| Iodobenzene | (2-Pyridyl)methanamine | 68% |

Data synthesized from findings reported in Petkovic, M. et al., Synthesis 2023. thieme-connect.com

The synthesis of the 3-aryl-piperazin-2-one core relies on the selection of appropriate starting materials that can be assembled into the final heterocyclic system. Based on general synthetic strategies, key precursors include:

α-Amino Acids: Chiral amino acids like phenylglycine can serve as foundational building blocks, providing the C2 and C3 carbons of the piperazine ring and establishing stereochemistry. nih.gov

1,2-Diamines: Specifically, N-substituted ethylenediamines are crucial precursors. These compounds provide the N1 and N4 nitrogens and the C5 and C6 carbons of the piperazine ring.

α,β-Unsaturated Esters: These can react with diamines via an aza-Michael addition to form an intermediate that can be cyclized to the piperazinone core. nih.gov

Chloro Allenylamides and Aryl Iodides: These are specialized precursors for the cascade synthesis methodology, where the aryl iodide introduces the substituent at the C3 position. thieme-connect.com For the synthesis of the target compound, 4-fluoroiodobenzene would be the specific aryl iodide precursor.

Synthetic Routes for Related Fluorophenylpiperazine Derivatives

The synthesis of fluorophenylpiperazine derivatives, which are structurally related to the target compound, is well-documented, particularly focusing on the widely used intermediate, 1-(4-fluorophenyl)piperazine (B120373).

1-(4-Fluorophenyl)piperazine is a critical building block for numerous pharmacologically active molecules. nih.gov Its synthesis is typically achieved through the N-arylation of piperazine. Several methods are prominent:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (e.g., 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene) and piperazine. researchgate.net The use of N-Boc-piperazine is common to ensure mono-arylation, followed by deprotection. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. For highly activated substrates like 1,2-difluorobenzene, the reaction with piperazine can proceed in the presence of a strong base and without the need for a transition metal catalyst. googleapis.com

Reaction with Hypervalent Iodine Precursors: An alternative two-step approach involves the ¹⁸F-labeling of an iodobenzene-iodonium precursor to form 4-[¹⁸F]fluoro-iodobenzene, followed by a Pd-catalyzed N-arylation with piperazine. This method is particularly useful in radiopharmaceutical chemistry.

An efficient method for piperazine formation involves the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline, which has been applied to the preparation of 1-(4-[¹⁸F]fluorophenyl)piperazine for positron emission tomography studies.

Once the fluorophenylpiperazine core is assembled, it can be further modified at several positions to create a diverse range of derivatives.

Functionalization at the N4-Position: The secondary amine of 1-(aryl)piperazine is a common site for functionalization.

Alkylation: Reaction with various alkyl halides or sulfonates is a primary method to introduce alkyl chains. This can be achieved through direct nucleophilic substitution or reductive amination with aldehydes. nih.gov For example, 1-(4-fluorophenyl)piperazine can be alkylated with nitrophenethyl bromide as part of a multi-step synthesis of quinolone derivatives.

Acylation: The N4-nitrogen can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard coupling reagents (e.g., HBTU). This introduces an amide functionality. nih.gov

Reductive Amination: This is a versatile method for introducing complex substituents by reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent.

Functionalization of the Piperazine Ring Carbons (C-H Functionalization): While less common, direct functionalization of the C-H bonds of the piperazine ring is an emerging area. mdpi.com Photoredox catalysis has enabled the α-arylation of N-Boc piperazines, providing a powerful method to introduce substituents at the carbon atoms adjacent to the nitrogen. mdpi.com

Functionalization of the Phenyl Moiety: The fluorophenyl ring can be further substituted, although this is typically achieved by starting with a more complex, pre-functionalized aryl precursor before the N-arylation step. For example, a multi-step sequence starting from 2-fluoro-4-methylaniline allows for the synthesis of phenylpiperazines with additional substituents on the phenyl ring.

Table 2: Examples of Functionalized Fluorophenylpiperazine Derivatives

| Starting Material | Reagent/Reaction Type | Product |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | 3-Nitro-benzyl bromide / Alkylation | 1-(4-Fluorophenyl)-4-(3-nitrobenzyl)piperazine |

| 1-(4-Fluorophenyl)piperazine | 2-Formyl-1H-indole-5-carbonitrile / Reductive Amination | [¹⁸F]FAUC 316 (Dopamine D4 Ligand) |

| 1-(4-Fluorophenyl)piperazine | Ethyl bromoacetate / Alkylation | Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)acetate |

| 4-Piperazin-1-yl phenol | 2-Fluorobenzoyl chloride / Acylation | (4-(4-Hydroxyphenyl)piperazin-1-yl)(2-fluorophenyl)methanone |

| N-Boc piperazine | 1,4-Dicyanobenzene / Photoredox C-H Arylation | 1-Boc-2-(4-cyanophenyl)piperazine |

Data synthesized from findings reported in various sources. mdpi.com

Green Chemistry Principles in Piperazine Synthesis

The application of green chemistry principles to the synthesis of piperazine derivatives like this compound is driven by the need to reduce the environmental impact of chemical manufacturing. researchgate.netresearchgate.netacs.orgmdpi.com These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. acs.orgemergingpub.comwisdomlib.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov In the context of synthesizing 3-arylpiperazin-2-ones, microwave irradiation can facilitate key bond-forming reactions, such as cyclization steps, in a fraction of the time required by traditional refluxing. nih.govthieme-connect.comnih.gov This rapid and efficient heating minimizes the potential for side reactions and decomposition of thermally sensitive intermediates. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, related syntheses of piperazinones and other nitrogen-containing heterocycles have demonstrated the significant advantages of this technology. thieme-connect.comresearchgate.net These reactions often proceed in greener solvents or even under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Reaction Yield | Moderate to good | Often higher |

| By-product Formation | Can be significant | Minimized |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can use greener solvents or be solvent-free |

This table provides a generalized comparison based on literature for various heterocyclic syntheses and illustrates the potential benefits of applying microwave technology to the synthesis of compounds like this compound.

Enzymatic Coupling Approaches

Biocatalysis, utilizing enzymes for chemical transformations, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and the biodegradable nature of the catalysts. mdpi.comwisdomlib.org While the direct enzymatic synthesis of this compound is an area of ongoing research, enzymatic approaches have been successfully employed in the synthesis of related heterocyclic structures. For instance, enzymes such as lipases and proteases can catalyze key acylation and cyclization steps in the formation of lactams, the structural class to which piperazin-2-ones belong. The high stereoselectivity of enzymes is particularly advantageous for the synthesis of chiral piperazinone derivatives, which is often a critical requirement for their biological activity. The development of specific enzymes tailored for the synthesis of the piperazinone ring system holds significant promise for future green and efficient manufacturing processes.

Waste Stream Reduction Strategies

The pharmaceutical industry is actively seeking to minimize its environmental footprint, with a significant focus on reducing waste streams. emergingpub.comacs.org For the synthesis of this compound, several strategies can be implemented to align with the principles of waste reduction:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are inherently more efficient, such as addition and cyclization reactions over substitution reactions that generate stoichiometric by-products.

Solvent Reduction and Recycling: Solvents constitute a major portion of the waste generated in chemical synthesis. emergingpub.com The use of greener solvents (e.g., water, ethanol (B145695), or supercritical fluids), minimizing solvent volume, and implementing solvent recovery and recycling programs are crucial steps. mdpi.com

Catalysis: The use of catalytic reagents, both chemical and biological, is preferred over stoichiometric reagents. emergingpub.comwisdomlib.org Catalysts are used in small amounts and can often be recycled and reused, significantly reducing waste.

Process Intensification: This involves the use of technologies such as continuous flow reactors, which can lead to higher yields, better process control, and reduced waste compared to traditional batch processing. acs.org

Advanced Synthetic Techniques and Characterization

The unambiguous identification and confirmation of the purity of this compound are critical for its use in further research and development. This is achieved through a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic Characterization (e.g., ¹H-NMR, ¹³C-NMR, HRMS)

Spectroscopic methods provide detailed information about the molecular structure of a compound.

¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the protons on the fluorophenyl ring, as well as signals for the methylene (B1212753) and methine protons of the piperazinone ring. The coupling patterns and chemical shifts of the aromatic protons can confirm the substitution pattern on the phenyl ring.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): This method provides information about the different types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the lactam, the carbons of the fluorophenyl ring (with characteristic splitting due to the fluorine atom), and the aliphatic carbons of the piperazinone ring.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This is a powerful tool for confirming the identity of the synthesized molecule and distinguishing it from compounds with the same nominal mass.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / m/z |

| ¹H-NMR | Aromatic protons (fluorophenyl group): ~7.0-7.5 ppm; Piperazinone ring protons: ~3.0-4.5 ppm. |

| ¹³C-NMR | Carbonyl carbon: ~165-175 ppm; Aromatic carbons: ~115-165 ppm (with C-F coupling); Aliphatic carbons: ~40-60 ppm. |

| HRMS (ESI) | Calculated m/z for C₁₀H₁₁FN₂O [M+H]⁺ would be a specific value allowing for elemental formula confirmation. |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and general principles of NMR and MS. Actual experimental values may vary.

Purity Optimization Methods (e.g., Recrystallization, Column Chromatography)

Obtaining a highly pure sample of this compound is essential for its intended applications. Two common and effective methods for purification are recrystallization and column chromatography.

Recrystallization: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and often determined empirically. For piperazinone derivatives, polar solvents like ethanol or mixtures of ethyl acetate and hexanes are often employed. mdpi.com

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as they are passed through a column using a liquid mobile phase (eluent). acs.org By carefully selecting the stationary and mobile phases, it is possible to separate the desired compound from unreacted starting materials, reagents, and by-products. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities. For arylpiperazinone compounds, mixtures of non-polar solvents like hexane (B92381) or petroleum ether with more polar solvents like ethyl acetate or dichloromethane are commonly used as the mobile phase. mdpi.comacs.org

Table 3: Comparison of Purity Optimization Methods

| Method | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility | Can yield very pure crystalline material; scalable. | Requires a suitable solvent; may not be effective for all types of impurities. |

| Column Chromatography | Differential adsorption | Highly versatile; can separate complex mixtures. | Can be time-consuming and require large volumes of solvent; may be less scalable for large quantities. |

Chemical Reactivity and Derivatization

The reactivity of this compound is a subject of interest in medicinal chemistry due to the prevalence of the piperazine and piperazin-2-one scaffolds in biologically active molecules. The ability to selectively modify the core structure allows for the fine-tuning of physicochemical properties and pharmacological activity.

Oxidation Reactions

The oxidation of the piperazin-2-one ring system can lead to various products depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this compound are not extensively documented in the reviewed literature, related structures provide insights into potential transformations. For instance, the oxidation of 1-(arylazo)piperidines with potassium permanganate has been shown to yield the corresponding piperidin-2-one derivatives, suggesting a degree of stability of the lactam ring to certain oxidizing conditions. rsc.org

Further oxidation of the piperazin-2-one ring could potentially target the secondary amine at the N1 position or the carbon atoms of the heterocyclic ring. However, without specific experimental data for this compound, these potential pathways remain speculative.

Reduction Reactions

The most significant reduction reaction for this compound and its derivatives is the reduction of the lactam carbonyl group to a methylene group, which converts the piperazin-2-one to the corresponding piperazine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.comochemacademy.comgoogle.comresearchgate.netgoogle.com

The reduction of amides to amines by LiAlH₄ is a well-established synthetic method. byjus.commasterorganicchemistry.com In the context of 3-arylpiperazin-2-ones, this reaction provides a route to chiral 2-arylpiperazines, which are valuable building blocks in drug discovery. The general conditions for this reduction involve treating the piperazin-2-one derivative with LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (THF), often at reflux temperatures.

| Reactant | Reducing Agent | Solvent | Product | Reference |

| 1-methyl-2-oxo-3-phenylpiperazine | Lithium aluminum hydride | Tetrahydrofuran | 1-methyl-3-phenylpiperazine | google.com |

| 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine | Lithium aluminum hydride | Tetrahydrofuran | 4-benzyl-1-methyl-3-phenylpiperazine | google.comgoogle.com |

Nucleophilic Substitution Reactions

The piperazin-2-one scaffold offers two nitrogen atoms, N1 and N4, that can potentially undergo nucleophilic substitution reactions. The reactivity of each nitrogen is influenced by its chemical environment. The N1 nitrogen is a secondary amine and is generally more nucleophilic, making it susceptible to alkylation and acylation. The N4 nitrogen is part of a lactam and is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

N-Alkylation: The N1 position of this compound can be readily alkylated using various alkylating agents such as alkyl halides or by reductive amination. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

| Reactant | Alkylating Agent | Base/Solvent | Product | Reference |

| Imidazo[4,5-b]pyridine-4-oxide | 4-Fluorobenzyl bromide | K₂CO₃ / DMF | N-alkylated product | researchgate.net |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Not specified | Flibanserin | nih.gov |

| N-methylpiperazine | Benzyl bromide derivative | Not specified | N-alkylated piperazine | nih.gov |

N-Acylation: The N1 amine can also undergo acylation with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Condensation Reactions

The secondary amine at the N1 position of this compound can participate in condensation reactions with carbonyl compounds. A notable example is the Mannich reaction.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the N-H of the piperazin-2-one), an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.govnih.gov This reaction results in the aminomethylation of the N1 position of the piperazin-2-one ring. The reaction typically proceeds by forming an iminium ion from the aldehyde and the secondary amine, which then electrophilically attacks the N1 nitrogen of the piperazin-2-one.

| Substrate with Active H | Aldehyde | Amine | Product | Reference |

| Indole (B1671886) | Formalin | Piperazine derivative | 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole | oarjbp.com |

| 4-Hydroxyacetophenone | Formaldehyde | Piperidine | Mannich base of chalcone analogue | nih.gov |

| 3-Alkylbenzofuran | Formaldehyde | Alkylamine hydrochloride | Benzofuran-fused piperidine | nih.gov |

Pharmacological Mechanisms and Molecular Interactions

Ligand-Receptor Interactions and Binding Affinity

Research into analogues of 3-(4-Fluorophenyl)piperazin-2-one reveals a pattern of interaction with various neurotransmitter systems, suggesting that compounds containing the (4-fluorophenyl)piperazine moiety can exhibit significant affinity for serotonin (B10506), dopamine (B1211576), and sigma receptors.

Interaction with Neurotransmitter Receptors

Derivatives of (4-fluorophenyl)piperazine have been investigated for their effects on serotonin receptors. For instance, a series of 3-(4-fluorophenyl)-1H-indoles, which are structurally distinct but share the fluorophenyl group, were synthesized and shown to have high affinity for 5-HT2 receptors. One compound in this series demonstrated an IC50 value of 3.4 nM for 5-HT2 receptors, indicating potent binding. This suggests that the 4-fluorophenyl moiety can be a key feature for interaction with serotonin receptor subtypes. Research on other complex molecules incorporating a (4-fluorophenyl)piperazine structure has also indicated high affinity for the 5-HT1A receptor.

Analogues containing the piperazine (B1678402) scaffold have been a focus of research for their interaction with monoamine transporters. Studies on ester analogues of a complex molecule containing a bis(4-fluorophenyl)amino group linked to a piperazine ring demonstrated high affinity and selectivity for the dopamine transporter (DAT), with Ki values ranging from 4.3 to 51 nM. In contrast, these compounds showed lower affinity for the serotonin transporter (SERT). This highlights the potential for the piperazine core, in combination with specific substitutions, to confer potent and selective DAT inhibition.

The same series of ester analogues mentioned above also showed comparable binding affinities at both DAT and σ1 receptors, suggesting a dual-target profile for some piperazine derivatives. Other research into piperidine/piperazine-based compounds has led to the discovery of ligands with high affinity for the sigma 1 (S1R) receptor, with Ki values as low as 3.2 nM.

While direct data for this compound is absent, research on other piperazine-containing compounds has explored their activity at melanocortin receptors. A set of melanocortin-4 receptor (MC4R) agonists with a piperazine core showed binding and functional activities at MC4R of less than 30 nM.

Enzyme Inhibition Studies

Information regarding the direct enzyme inhibition properties of this compound is not available. However, studies on other (4-fluorobenzyl)piperazine-based compounds have identified them as competitive inhibitors of tyrosinase, an enzyme involved in melanogenesis. One such derivative exhibited an IC50 of 0.18 μM, demonstrating potent inhibition. Furthermore, novel benzimidazole (B57391) derivatives containing a (4-(2-fluorophenyl)piperazin-1-yl) moiety have been shown to be effective urease inhibitors.

Data Tables

As no specific binding affinity or enzyme inhibition data for this compound has been found, data tables for this compound cannot be generated. The data mentioned in the text pertains to structurally related but distinct molecules.

Acetylcholinesterase (AChE) and Butylcholinesterase (BChE)

While direct studies on this compound are limited, research on structurally related compounds suggests potential inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). A study on a series of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that the compound featuring a 4-fluorophenyl moiety (compound 4b) was the most potent AChE inhibitor within its series, exhibiting an IC50 value of 16.42 ± 1.07 µM. nih.govresearchgate.net This suggests that the 4-fluorophenylpiperazine scaffold may contribute to AChE inhibition.

Another study on 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives also demonstrated efficacy as AChE inhibitors. nih.gov However, none of the synthesized compounds in the former study showed superior inhibitory potency compared to the reference drug donepezil. nih.gov Currently, there is a lack of specific data regarding the inhibitory effects of this compound on butylcholinesterase (BChE).

Protein Tyrosine Phosphatase B (PtpB) Inhibition

Protein tyrosine phosphatases (PTPs) are crucial in regulating cellular signaling pathways, and their dysregulation is linked to various diseases. mdpi.com Specifically, Protein Tyrosine Phosphatase B (PtpB) from Mycobacterium tuberculosis is considered a virulence factor and a target for anti-tuberculosis drug development. nih.gov However, based on the available scientific literature, there is no direct evidence or study that documents the inhibitory activity of this compound against Protein Tyrosine Phosphatase B (PtpB). Research on PtpB inhibitors has primarily focused on other chemical scaffolds, such as those derived from natural products. nih.gov

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of drugs and xenobiotics. nih.govnih.gov The potential for a compound to inhibit these enzymes is a critical aspect of its pharmacological profile due to the risk of drug-drug interactions. The primary CYP enzymes responsible for drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Despite the importance of this enzymatic family, specific studies detailing the inhibitory activity and inhibitory concentrations (IC50) of this compound against CYP1A2, CYP2A6, CYP2C19, CYP2C9*1, CYP2D6, or CYP3A4 have not been reported in the reviewed scientific literature.

Modulation of Ion Channels (e.g., T-type channels)

T-type calcium channels are involved in regulating neuronal excitability and have been identified as targets for various therapeutic areas. nih.gov While direct modulation of T-type channels by this compound has not been specifically documented, a structurally related disubstituted piperazine derivative, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide, has been identified as a potent blocker of all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). nih.gov This finding suggests that the bis(4-fluorophenyl)methylpiperazine moiety is a key pharmacophore for T-type channel inhibition. Although this compound is structurally distinct from this compound, the presence of the fluorophenylpiperazine core indicates a potential for interaction with these ion channels that may warrant further investigation.

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are crucial for the transport of nucleosides across cell membranes and play a role in various physiological processes and the pharmacology of nucleoside analogue drugs. frontiersin.organu.edu.au A derivative of this compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of both human ENT1 and ENT2. anu.edu.auresearchgate.net

FPMINT inhibits the transport of [3H]uridine and [3H]adenosine in a concentration-dependent manner. anu.edu.au Notably, it displays a 5- to 10-fold greater selectivity for ENT2 over ENT1. frontiersin.organu.edu.au Kinetic studies have revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of uridine (B1682114) transport without affecting the Michaelis constant (Km). anu.edu.au This inhibitory effect could not be reversed by washing, further supporting its irreversible nature. anu.edu.au

Structure-Activity Relationship (SAR) Studies

The biological activity of phenylpiperazine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the piperazine core.

Impact of Fluorophenyl Moiety Position and Substituents on Biological Activity

Structure-activity relationship (SAR) studies on FPMINT and its analogues have provided valuable insights into the role of the fluorophenyl moiety in the inhibition of equilibrative nucleoside transporters (ENTs). nih.govresearchgate.net

The presence of a halogen substituent on the phenyl ring attached to the piperazine is crucial for the inhibitory activity against both ENT1 and ENT2. nih.govresearchgate.net The removal of the fluorine atom from the 2-position of the phenyl ring in FPMINT analogues was found to diminish the inhibitory effect on ENT1 and completely abolish the activity against ENT2. frontiersin.org

Interestingly, the position and nature of the halogen can influence the potency and selectivity. For instance, moving the halogen from the ortho to the meta position (e.g., a chloride substituent) can restore inhibitory activity. frontiersin.org Further modifications to other parts of the molecule, in conjunction with changes to the fluorophenyl moiety, have been shown to modulate the inhibitory profile. For example, replacement of the naphthalene (B1677914) moiety in FPMINT with a benzene (B151609) ring eliminated the inhibitory effects on both ENT1 and ENT2. nih.govresearchgate.net However, the addition of certain substituents to this new benzene ring could partially or fully restore the activity. nih.govresearchgate.net

These findings underscore the critical contribution of the fluorophenyl group to the biological activity of this class of compounds, with its presence and substitution pattern being key determinants of their interaction with biological targets like ENTs.

| Compound/Derivative | Target | Activity | IC50/Ki | Reference(s) |

| 2-(2-(4-(4-Fluorophenyl)-2-oxo-piperazin-1-yl)ethyl)isoindoline-1,3-dione (analogue) | Acetylcholinesterase (AChE) | Inhibition | 16.42 ± 1.07 µM | nih.govresearchgate.net |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) | Equilibrative Nucleoside Transporter 1 (ENT1) | Inhibition | More selective for ENT2 | frontiersin.organu.edu.au |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) | Equilibrative Nucleoside Transporter 2 (ENT2) | Inhibition | 5-10 fold more potent than on ENT1 | frontiersin.organu.edu.au |

| 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (analogue) | T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) | Blockade | Potent blocker | nih.gov |

Influence of Piperazine Ring Modifications on Receptor Binding and Activity

The piperazine ring is a common motif in many pharmacologically active compounds, and its modification can significantly impact biological activity. ijrrjournal.com Altering the piperazine ring's conformation or substituting its nitrogen atoms can lead to substantial changes in receptor binding and functional activity.

For instance, research on nucleozin (B1677030) analogs, which share a piperazine-like core, has shown that replacing the flexible piperazine ring with a more rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system can enhance binding ability. plos.org This suggests that conformational rigidity can be a favorable attribute for the interaction with certain biological targets. Conversely, replacing the piperazine ring with a more flexible ethylenediamine (B42938) group in nucleozin analogs resulted in decreased anti-influenza activity, highlighting the importance of the intact piperazine ring for maintaining the desired pharmacological effect. plos.org

In the context of dopamine D2 and D3 receptor ligands, studies on a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives have demonstrated that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings. nih.gov This indicates that the piperazine nitrogen is a key point for introducing diversity and modulating receptor affinity and selectivity. nih.gov

Furthermore, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the piperazine ring was found to be a critical component. polyu.edu.hk Replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a significant decrease in inhibitory activity. nih.gov The conformation of the piperazine ring itself is also important. In several 4-(4-fluorophenyl)piperazin-1-ium salts, the piperazine ring adopts a near-perfect chair conformation with the 4-fluorophenyl group in an equatorial position, which appears to be a stable and favorable arrangement for these molecules. nih.gov

The following table summarizes the effects of various piperazine ring modifications on biological activity:

| Modification | Compound Series | Effect on Activity |

| Replacement with 2,5-diazabicyclo[2.2.1]heptane | Nucleozin analogs | Enhanced binding ability plos.org |

| Replacement with ethylenediamine | Nucleozin analogs | Decreased anti-influenza activity plos.org |

| N-substitution with indole rings | Dopamine receptor ligands | Accommodation of various substituents, modulating affinity and selectivity nih.gov |

| Replacement with morpholine or pyrrolidine | ENT inhibitors | Significant decrease in inhibitory activity nih.gov |

Role of Linkers and Peripheral Substituents on Pharmacological Profile

The linkers connecting the core piperazine structure to other chemical moieties and the substituents on peripheral rings are pivotal in defining the pharmacological profile of this compound derivatives. These elements influence receptor binding, selectivity, and even the mechanism of action.

In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), the nature of the substituent on the phenyl ring attached to the piperazine was found to be crucial. polyu.edu.hk The presence of a halogen, regardless of its position on the fluorophenyl moiety, was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Furthermore, replacing a naphthalene moiety with a benzene ring in these compounds abolished the inhibitory effects. However, adding specific substituents back onto the benzene ring, such as a meta-methyl group or a para-ethyl or oxymethyl group, could restore the inhibitory activity. polyu.edu.hkpolyu.edu.hk

For a series of potential atypical antipsychotic agents, the linker between the piperazine ring and a pyrimidinyl group was systematically varied. nih.gov This exploration led to the identification of a lead compound with a butanol linker, demonstrating the importance of the linker's length and composition in achieving the desired pharmacological profile. nih.gov

In the context of PROTACs (Proteolysis Targeting Chimeras), the linker, which often contains a piperazine moiety, plays a critical role in the molecule's properties. The groups adjacent to the piperazine ring in the linker can significantly affect its pKa, which in turn influences solubility and other pharmacokinetic properties. nih.gov For example, connecting the piperazine through an amide bond lowers its pKa, while a triazole ring formed via click chemistry decreases it even more substantially. nih.gov

The table below illustrates the impact of linkers and peripheral substituents on the pharmacological activity of various compound series.

| Compound Series | Linker/Substituent Modification | Impact on Pharmacological Profile |

| ENT Inhibitors | Halogen on fluorophenyl moiety | Essential for inhibitory activity polyu.edu.hk |

| ENT Inhibitors | Replacement of naphthalene with substituted benzene | Modulated inhibitory effects on ENT1 and ENT2 polyu.edu.hkpolyu.edu.hk |

| Atypical Antipsychotics | Butanol linker | Optimized activity and duration of action nih.gov |

| PROTACs | Amide or triazole linkage to piperazine | Significantly altered the pKa and solubility nih.gov |

| Carbonic Anhydrase Inhibitors | Arylsulfonyl substituents | Influenced binding affinity to CAIX protein nih.gov |

Computational and In Silico Approaches to Elucidate Mechanisms

Computational chemistry has become an indispensable tool for understanding the molecular mechanisms underlying the pharmacological activity of this compound derivatives. Techniques such as molecular docking, density functional theory (DFT), conformational analysis, and frontier molecular orbital (FMO) analysis provide detailed insights into drug-receptor interactions and the intrinsic properties of these molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a receptor or enzyme.

For example, molecular docking studies on a series of 1,8-naphthalimide-piperazine-arylsulfonyl derivatives targeting carbonic anhydrase IX (CAIX) revealed the specific amino acid residues involved in the binding. nih.gov The docking results showed that these compounds formed hydrogen bonds with residues such as Arg6, Trp9, and Val130, providing a rationale for their observed binding affinities. nih.gov Similarly, docking studies of novel phenylpiperazine derivatives of 1,2-benzothiazine with DNA and topoisomerase II have helped to visualize their potential binding modes and rationalize their anticancer activity. nih.gov

In the design of P2Y12 receptor antagonists, docking studies were instrumental in guiding the modification of lead compounds. By replacing a hydrophilic sulfonyl group with a less polar methylene (B1212753) group, researchers were able to design compounds with improved predicted brain accessibility while maintaining high docking scores, indicating favorable receptor binding. acs.org

Molecular docking was also employed to investigate the binding of FPMINT analogues to equilibrative nucleoside transporter 1 (ENT1). The calculated binding energy suggested a stable interaction, and the visualization of the docked pose provided insights into the potential binding site, which appeared to be different from that of conventional inhibitors. polyu.edu.hkpolyu.edu.hkfrontiersin.org

The following table presents a summary of molecular docking studies performed on various derivatives containing the phenylpiperazine scaffold.

| Compound Series | Biological Target | Key Findings from Docking Studies |

| 1,8-Naphthalimide-piperazine-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Identified key hydrogen bonding interactions and rationalized binding affinities. nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA and Topoisomerase II | Showed stable complex formation and potential binding modes. nih.gov |

| P2Y12 Receptor Antagonists | P2Y12 Receptor | Guided the design of compounds with improved CNS penetration and maintained receptor affinity. acs.org |

| FPMINT analogues | Equilibrative Nucleoside Transporter 1 (ENT1) | Predicted a stable binding interaction at a potentially novel site. polyu.edu.hkpolyu.edu.hkfrontiersin.org |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT studies can provide valuable information about the geometric and electronic properties of molecules, which are crucial for understanding their reactivity and interactions.

DFT calculations have been used to study the structure of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a compound with a related phenyl-heterocycle structure. The predicted geometry from DFT calculations showed good agreement with the experimental structure obtained from X-ray crystallography. mdpi.com Such studies validate the use of DFT for predicting the structures of similar molecules.

In a study of novel piperazine-1,3,4-oxadiazole-quinoline hybrids with antiepileptic potential, DFT was used to describe the electronic structure of the synthesized compounds through various reactivity descriptors. nih.gov This information helps in understanding the chemical reactivity and potential interactions of these molecules with their biological targets.

Furthermore, DFT calculations have been employed to compare experimental and predicted NMR chemical shifts for complex heterocyclic systems, showing good correlation and aiding in structure elucidation. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical for its biological activity as it determines the shape of the molecule and its ability to fit into a receptor's binding site.

For several 4-(4-fluorophenyl)piperazin-1-ium salts, crystallographic studies have revealed that the piperazine ring consistently adopts an almost perfect chair conformation. nih.gov In this arrangement, the 4-fluorophenyl substituent occupies an equatorial position, which is generally the more stable position for a large substituent on a cyclohexane-like ring. nih.gov This preferred conformation likely influences how these molecules present themselves for interaction with biological targets.

Computational conformational analysis, often performed in conjunction with DFT and molecular docking, allows for the exploration of the possible shapes a molecule can adopt in solution, providing a more dynamic picture of its structure and how it might adapt to a binding site.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a chemical reactivity theory that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule to predict the outcome of chemical reactions. youtube.comwikipedia.org The energy and shape of these orbitals are key to understanding how a molecule will interact as a nucleophile (electron donor, related to HOMO) or an electrophile (electron acceptor, related to LUMO). youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is an important parameter that indicates the chemical reactivity and kinetic stability of a molecule. malayajournal.orgacadpubl.eu A small HOMO-LUMO gap suggests that a molecule is more reactive and can more easily undergo charge transfer within the molecule. malayajournal.org

For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, FMO analysis revealed the distribution of the HOMO and LUMO across the molecule. malayajournal.orgacadpubl.eu The HOMO was localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated HOMO-LUMO energy gap provided an indication of the molecule's chemical stability. malayajournal.orgacadpubl.eu

FMO analysis, in combination with molecular electrostatic potential (MEP) maps, can also help to identify the reactive sites of a molecule, predicting regions that are more likely to be involved in nucleophilic or electrophilic interactions. malayajournal.orgacadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. The MEP map for this compound, calculated using Density Functional Theory (DFT), reveals distinct regions of varying electron density.

The color-coded map illustrates the electrostatic potential across the molecule's surface. Regions of negative potential, shown in red and yellow, indicate electron-rich areas and are susceptible to electrophilic attack. For this compound, these are predominantly located around the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazinone ring. The fluorine atom also contributes to a negative potential region due to its high electronegativity. Conversely, blue areas represent positive potential, indicating electron-deficient zones that are prone to nucleophilic attack. These are typically found around the hydrogen atoms attached to the piperazinone ring and the phenyl group.

This detailed charge topography is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to the molecule's binding affinity with biological receptors.

Global and Chemical Reactivity Descriptors

To quantify the chemical reactivity and stability of this compound, global and chemical reactivity descriptors are calculated based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability.

For this compound, a larger HOMO-LUMO energy gap suggests high stability and low chemical reactivity. The distribution of these orbitals is also informative: the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is spread across the piperazinone moiety.

Key reactivity descriptors derived from these energies provide a more nuanced understanding of the molecule's behavior:

| Descriptor | Significance |

| Ionization Potential (I) | Energy required to remove an electron. |

| Electron Affinity (A) | Energy released when an electron is added. |

| Electronegativity (χ) | The power to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons. |

These calculated values collectively characterize the molecule's reactivity profile, providing a quantitative basis for predicting its interactions in a biological environment.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization within a molecule. These methods offer a reliable way to distinguish different types of chemical bonds (covalent, ionic) and non-bonding electron pairs.

For this compound, ELF and LOL analyses reveal regions of high electron localization, corresponding to covalent bonds and lone pairs. The maps show distinct basins of localization around the C-C, C-N, C-H, C=O, and C-F bonds, clearly delineating the bonding structure. High ELF/LOL values between adjacent atoms are indicative of covalent bonding, while areas corresponding to lone pairs on the oxygen and nitrogen atoms are also clearly visible. These analyses confirm the covalent nature of the intramolecular bonds and the spatial location of non-bonding electrons, which are key sites for intermolecular interactions.

Biological Activities and Preclinical Investigations

Neuropharmacological Activities

No peer-reviewed studies or preclinical data could be located that describe the neuropharmacological profile of 3-(4-Fluorophenyl)piperazin-2-one.

There are no available research findings to support or refute the antidepressant-like effects of this compound. Preclinical models of depression, such as the forced swim test or tail suspension test, have not been reported in the literature for this specific compound.

Information regarding the potential antianxiety or anxiolytic properties of this compound is not available in the current body of scientific literature. Standard preclinical assessments for anxiety, such as the elevated plus-maze or light-dark box tests, have not been documented for this compound.

No preclinical investigations were found that evaluated the potential of this compound to act as a cocaine antagonist. Consequently, there is no data on its ability to modulate the following cocaine-induced behaviors:

Potential in Alzheimer's Disease Treatment (AChE inhibition)

The development of treatments for Alzheimer's disease (AD) is a significant area of pharmaceutical research. One of the primary therapeutic strategies is based on the cholinergic hypothesis, which links the cognitive decline in AD to a deficit in the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Consequently, inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft, can help to increase neurotransmitter levels and provide symptomatic relief. nih.govyoutube.com

While direct studies on this compound are limited, research into structurally similar compounds highlights the potential of the fluorophenylpiperazine scaffold in this area. A study focused on the synthesis of novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for their efficacy as AChE inhibitors. nih.gov The findings indicated that some of these derivatives exhibited significant inhibitory activity against AChE, with potency comparable to the standard drug neostigmine. nih.gov This suggests that the piperazine (B1678402) moiety, particularly when substituted with fluorophenyl groups, is a promising pharmacophore for designing new cholinomimetic agents aimed at treating Alzheimer's disease. nih.gov

Interaction with Psychoactive Substances

The piperazine nucleus is a common feature in many psychoactive compounds, and derivatives of fluorophenylpiperazine are no exception. The analogue para-fluorophenylpiperazine (pFPP) is a known psychoactive substance that has been identified in forensic and police-seized drug samples. nih.govnih.gov It is often found in combination with other drugs, such as synthetic cannabinoids. nih.gov

Research into the interactions of pFPP has shown that it can modify the physiological effects of other psychoactive agents. For instance, in a study with the synthetic cannabinoid receptor agonist AMB-FUBINACA, pFPP was found to delay the onset of hypothermia and shorten the duration of bradycardia induced by the cannabinoid in rats. nih.gov

Furthermore, pFPP itself has been described as a metabolite of the sedative hypnotic drug niaprazine (B1210437) and has been shown to affect serotonin (B10506) metabolite levels in the brain. nih.gov Piperazine derivatives, as a class, are often categorized as 'designer drugs' and can exert stimulant effects by modulating dopamine (B1211576), serotonin, and noradrenaline neurotransmission. researchgate.netresearchgate.net These compounds can also interact with metabolic pathways; pFPP has demonstrated inhibitory effects on several cytochrome P450 enzymes, indicating a potential for drug-drug interactions when co-administered with other substances. researchgate.net

Anticancer Activity

The piperazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds investigated for anticancer properties. nih.govresearchgate.net

While specific antiproliferative data for this compound is not detailed in the reviewed literature, studies on closely related piperazin-2-one (B30754) structures have shown significant effects. Research on a series of piperazin-2-one-based compounds revealed that 3-hydroxy-3-(trifluoromethyl)piperazin-2-one, an analogue of the title compound, demonstrated notable antiproliferative activity. nih.gov This compound reduced the viability of a range of human cancer cell lines by over 50% at a concentration of 50 µM. nih.gov The affected cell lines included those from hepatocellular carcinoma, medulloblastoma, and glioblastoma. nih.gov

Further supporting the potential of this chemical class, other research has shown that incorporating fluorine atoms into piperazine-containing thiosemicarbazones resulted in compounds with the most potent activity against tested cancer lines. nih.gov

The cytotoxic activity of piperazin-2-one derivatives has been evaluated against both cancerous and non-cancerous cell lines to assess their therapeutic potential and selectivity. In the case of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one, its cytotoxic effects were potent against various cancer cells. nih.gov However, the study also revealed a significant drawback: the compound exhibited comparable toxicity in non-malignant Human Umbilical Vein Endothelial Cells (HUVECs), indicating a lack of cancer-cell selectivity. nih.gov The measurement of lactate (B86563) dehydrogenase (LDH) release confirmed the dose-dependent cytotoxicity of these compounds. nih.gov

The table below summarizes the cytotoxic impact of the related compound 3-hydroxy-3-(trifluoromethyl)piperazin-2-one on different cell lines.

| Cell Line | Cancer Type | Effect at 50 µM Concentration | Source |

| HUH7 | Hepatocellular Carcinoma | >50% reduction in cell viability | nih.gov |

| AKH12 | Hepatocellular Carcinoma | >50% reduction in cell viability | nih.gov |

| DAOY | Medulloblastoma | >50% reduction in cell viability | nih.gov |

| UW228-2 | Medulloblastoma | >50% reduction in cell viability | nih.gov |

| D283 | Medulloblastoma | >50% reduction in cell viability | nih.gov |

| D425 | Medulloblastoma | >50% reduction in cell viability | nih.gov |

| U251 | Glioblastoma | >50% reduction in cell viability | nih.gov |

| HUVEC | Non-malignant endothelial cells | Similar toxicity to cancer cells | nih.gov |

Antimicrobial Activities

The emergence of antibiotic resistance has driven the search for new antimicrobial agents with novel mechanisms of action. The piperazine heterocycle has been identified as a valuable component in the design of such agents. nih.govmdpi.com

Direct antibacterial studies on this compound were not found in the literature search. However, the efficacy of other piperazine-containing molecules against pathogenic bacteria is well-documented. For example, a novel pleuromutilin (B8085454) derivative featuring a nitrophenyl-piperazin moiety demonstrated excellent, potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another study, a synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was characterized as an effective antimicrobial agent. mdpi.com PNT showed activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. mdpi.com The investigation into its mechanism suggested that its antimicrobial action involves the inhibition of bacterial DNA gyrase, leading to cell disruption. mdpi.com These findings underscore the potential of the piperazine scaffold as a key element in the development of new antibacterial drugs.

The table below presents findings on the antibacterial activity of related piperazine derivatives.

| Compound/Derivative Class | Target Organism(s) | Key Findings | Source |

| Pleuromutilin derivative with nitrophenyl-piperazin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal activity. | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Exhibits antimicrobial activity; mechanism involves DNA gyrase inhibition. | mdpi.com |

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Piperazine derivatives have shown promise in this area. Studies on various N-phenylpiperazine and piperazine-azole hybrid compounds have demonstrated their potential as antifungal agents.

Research into a series of novel alkylated piperazines and their azole hybrids revealed significant antifungal activity against a range of Candida and Aspergillus species. nih.gov Many of these compounds exhibited broad-spectrum activity with notable minimum inhibitory concentration (MIC) values, particularly against non-albicans Candida and Aspergillus strains. nih.gov For instance, certain piperazine-azole hybrids were found to be effective against fluconazole-resistant Candida albicans strains. nih.gov Another study on N-phenylpiperazine derivatives reported moderate antifungal effects against various fungal pathogens, with some compounds showing high activity against Fusarium avenaceum. nih.govresearchgate.net

Table 1: Antifungal Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Alkylated piperazine-azole hybrids | Candida albicans (fluconazole-resistant), Candida glabrata, Candida krusei, Aspergillus flavus | Broad-spectrum activity, with some compounds showing excellent MIC values (0.015–1.95 µg/mL). | nih.govnih.gov |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)-piperazinediium dichloride | Fusarium avenaceum | Highest activity against this strain with a MIC of 14.2 µM. | nih.govresearchgate.net |

Antiviral Activity

The piperazine scaffold is a constituent of several antiviral drugs, and ongoing research continues to explore new derivatives for their antiviral potential. Studies have shown that certain piperazine derivatives can inhibit the replication of various viruses. For example, phenothiazines with a piperazine moiety, such as fluphenazine (B1673473) and perphenazine, have demonstrated activity against RNA viruses like MERS-CoV and SARS-CoV. nih.gov These compounds are thought to act by inhibiting clathrin-dependent endocytosis, a pathway many viruses use to enter host cells. nih.govnih.gov

More recent research has focused on developing piperazine derivatives as inhibitors of specific viral enzymes. For instance, trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. wikipedia.org

Table 2: Antiviral Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Virus | Mechanism of Action (if known) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fluphenazine | MERS-CoV, SARS-CoV | Inhibition of clathrin-dependent endocytosis | EC50 values of 5.86 µM for MERS-CoV and 21.43 µM for SARS-CoV. | nih.gov |

| Trisubstituted piperazine derivatives | SARS-CoV-2 | Inhibition of the main protease (Mpro) | Potent antiviral activity, with some compounds showing EC50 values comparable to Nirmatrelvir. | wikipedia.org |

Antiplasmodial Activity

Malaria remains a significant global health issue, and the development of new antiplasmodial agents is crucial to combat drug-resistant strains of Plasmodium falciparum. Piperazine-containing compounds have been investigated for their potential as antimalarial drugs.

Several studies have synthesized and evaluated piperazine derivatives for their ability to inhibit the growth of P. falciparum. In one study, piperazine sulfonamides were identified as having activity against the parasite. nih.gov Another study focused on parallel synthesis of piperazine-tethered thiazole (B1198619) compounds, which led to the identification of derivatives with interesting antimalarial activity, particularly against a chloroquine-resistant strain. mdpi.com Furthermore, research on aminoquinoline-pyrimidine based alkyl-piperazine tethered hybrids has yielded compounds with potent in vitro inhibitory activity in the low nanomolar range against both drug-sensitive and resistant strains of P. falciparum. acs.org

Table 3: Antiplasmodial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Plasmodium falciparum Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Piperazine sulfonamides | P. falciparum | Identified through high-throughput screening as having antiplasmodial activity. | nih.gov |

| Piperazine tethered thiazoles | Dd2 (chloroquine-resistant) | Hit compound exhibited an antiplasmodial EC50 of 102 nM. | mdpi.com |

| 4-Aminoquinoline-pyrimidine hybrids with piperazine linkers | D6 (drug-sensitive), W2 (drug-resistant) | Potent activity with IC50 values in the low nanomolar range (0.012–0.10 µM for D6, 0.016–9.83 µM for W2). | acs.org |

| Piperaquine hybrid analogs with triazolopyrimidine and pyrazolopyrimidine scaffolds | Drug-sensitive and resistant strains | Potent in vitro inhibitory activity in the low nanomolar range and potential transmission-blocking activity. | nih.gov |

Anti-virulence Activity (e.g., inhibition of PtpB in Mycobacterium tuberculosis)

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs virulence factors to survive within the host. Targeting these factors is a promising strategy for developing new anti-tubercular drugs. While no direct evidence links this compound to the inhibition of the Mtb protein tyrosine phosphatase B (PtpB), research on other piperazine derivatives has shown their potential as anti-mycobacterial agents.

For instance, a series of benzothiazinone-piperazine derivatives were synthesized and evaluated as inhibitors of MTB DNA gyrase, a crucial enzyme for bacterial survival. nih.gov Another study focused on designing piperazine derivatives that mimic the natural substrate of the essential Mtb cytochrome P450 CYP121A1, which showed modest inhibitory activity against the bacterium. manchester.ac.uk Hybrid molecules incorporating piperazine have also been designed to target Mtb, with some compounds showing activity superior to the first-line drug ethambutol. nih.gov

Table 4: Anti-mycobacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Target/Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Benzothiazinone-piperazine derivatives | Mycobacterium tuberculosis DNA gyrase | Identification of compounds with submicromolar IC50 values for DNA gyrase inhibition. | nih.gov |

| Azole piperazine derivatives | Mycobacterium tuberculosis | Modest inhibitory activity with MIC values as low as 12.5 µg/mL for some derivatives. | manchester.ac.uk |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. The piperazine scaffold has been explored for its potential to yield compounds with both anti-inflammatory and antioxidant properties.

Several studies have reported the synthesis of piperazine derivatives with significant anti-inflammatory effects. For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to reduce paw edema and the levels of pro-inflammatory cytokines in animal models. nih.gov Other research has focused on the antioxidant potential of piperazine derivatives. Flavone analogues bearing a piperazine moiety have been synthesized and shown to exhibit a wide spectrum of antiradical and antioxidant activities. nih.gov

Table 5: Anti-inflammatory and Antioxidant Activities of Selected Piperazine Derivatives

| Compound/Derivative Class | Activity | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Anti-inflammatory | Carrageenan-induced paw edema and pleurisy in rats | Reduced edema formation and levels of pro-inflammatory cytokines (TNF-α and IL-1β). | nih.gov |

| Piperazine derivatives | Anti-inflammatory | In vivo and in vitro models | A review highlighted several piperazine derivatives with potent anti-inflammatory activity, some acting as inhibitors of p38α MAPK and COX-2. | nih.gov |

| Flavone analogues with piperazine moiety | Antioxidant | DPPH, ABTS, FRAP, and other radical scavenging assays | Exhibited a wide spectrum of antiradical and antioxidant activities. | nih.gov |

Antithrombotic Effects

Thrombotic disorders are a leading cause of morbidity and mortality worldwide. Research into novel antithrombotic agents has included the investigation of piperazine derivatives.

Table 6: Antithrombotic Effects of Selected Piperazine Derivatives

| Compound/Derivative Class | Model | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Piperazine ring derivatives (e.g., MOPMC, 2FBMPC) | Carrageenan-induced thrombosis in mice | Promotion of t-PA release and inhibition of PAI-1 activity | Antagonized thrombosis at a dose of 1 mg/kg. | nih.gov |

Anti-obesity Properties

The global obesity epidemic has driven the search for new therapeutic agents. Some piperazine derivatives have been investigated for their potential to address obesity and related metabolic disorders.

A study on a series of tert-butyl-5-methylpyrimidin-piperazine derivatives revealed significant anti-obesity activity. nih.gov Certain compounds were found to down-regulate triglyceride levels in adipocytes. One promising derivative exhibited remarkable therapeutic effects in a diet-induced obesity mouse model, leading to decreased body weight, liver weight, and fat mass. nih.govresearchgate.net This compound also improved serum biomarkers and insulin (B600854) sensitivity. nih.gov Although these compounds are structurally more complex than this compound, this research indicates that the piperazine scaffold can be a component of molecules with anti-obesity properties.

Table 7: Anti-obesity Properties of Selected Piperazine Derivatives

| Compound/Derivative Class | Model | Key Findings | Reference(s) |

|---|---|---|---|

| tert-butyl-5-methylpyrimidin-piperazine derivatives | 3T3-L1 adipocytes and diet-induced obesity (DIO) mouse model | Down-regulated triglyceride levels, decreased body weight, liver and fat mass, improved serum biomarkers and insulin sensitivity. | nih.gov |

No Published Research Found for "this compound"

Following a comprehensive search of available scientific literature, no specific research data was identified for the chemical compound This compound pertaining to its biological activities and preclinical investigations as outlined in the requested article structure.

Searches were conducted to find information on the analgesic properties, radioligand binding affinity, and its effects in various in vivo and in vitro experimental models, including behavioral studies in rodents (forced swim test, formalin test), cell viability assays (MTT assay, LDH release), uptake studies ([³H]uridine uptake), and enzyme assays. Despite these targeted searches, no published studies detailing these specific aspects of "this compound" could be located.

While research exists for structurally related piperazine compounds and their various pharmacological effects, the explicit focus of the requested article on "this compound" cannot be fulfilled due to the absence of specific scientific data for this particular molecule. Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time.

It is important to note that the absence of published data does not necessarily mean the compound has no biological activity, but rather that it has not been reported in the accessible scientific literature.

Pharmacokinetic and Toxicological Considerations Adme Tox

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Studies

The ADME profile of a compound dictates its efficacy and safety. Understanding how 3-(4-Fluorophenyl)piperazin-2-one is absorbed, distributed, metabolized, and excreted is crucial for its potential development as a therapeutic agent.

In Vivo Pharmacokinetic Profiles

Further illustrating the pharmacokinetics of related structures, one study on a piperazine (B1678402) derivative, compound 4 , found that its co-administration significantly enhanced the oral bioavailability of paclitaxel (B517696) in rats by approximately 2.1-fold. mdpi.com This was attributed to a prolonged absorption phase and reduced oral clearance of paclitaxel, suggesting that the piperazine derivative acts as a P-glycoprotein inhibitor. mdpi.com

The table below summarizes the pharmacokinetic parameters of a related MET kinase inhibitor, GNE-A, which contains a fluorophenyl group, to provide a general context for this class of compounds.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |

| Mouse | 15.8 | 2.1 - 9.0 | - | 88.0 |

| Rat | 36.6 | 2.1 - 9.0 | 1.67 | 11.2 |

| Monkey | 13.9 | 2.1 - 9.0 | - | 72.4 |

| Dog | 2.44 | 2.1 - 9.0 | 16.3 | 55.8 |

| Data from a study on GNE-A, a MET kinase inhibitor. nih.gov |

Metabolic Stability

The metabolic stability of a compound, often assessed using human liver microsomes, is a key determinant of its half-life and dosing regimen. Assays using human liver microsomes are standard practice to determine the rate at which a compound is metabolized. pharmaron.com These assays typically involve incubating the test compound with liver microsomes in the presence of NADPH, a cofactor for many metabolic enzymes. pharmaron.com The percentage of the compound remaining over time is measured to calculate its half-life and intrinsic clearance. pharmaron.com

Studies on other piperazine-containing compounds have shown that the piperazine ring can be a site of metabolic activity. nih.gov For example, in the metabolism of X-376, a compound with a piperazine ring, N-demethylation and oxidation were identified as metabolic pathways. nih.gov The primary cytochrome P450 enzyme responsible for its metabolism was identified as CYP3A4. nih.gov Similarly, research on other piperazine derivatives has focused on improving metabolic stability by modifying the piperazine ring or adjacent chemical groups. nih.gov

Blood-Brain Barrier Permeability

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov The primary mechanism for drugs to cross the BBB is through passive diffusion across its lipid membrane. nih.gov

In silico models and experimental assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), are used to predict a compound's ability to permeate the BBB. nih.gov For a series of P2Y12R PET tracers, a compound was selected for further development based on good CNS Multiparameter Optimization (MPO) and BBB scores (>4), suggesting a higher likelihood of brain accumulation. acs.org This highlights the importance of early assessment of BBB permeability in the drug discovery process for CNS-active compounds.

P-glycoprotein Efflux

P-glycoprotein (P-gp) is an efflux transporter protein that actively pumps a wide variety of drugs out of cells, reducing their intracellular concentration and efficacy. frontiersin.org It is a significant contributor to multidrug resistance in cancer and can limit the oral bioavailability and brain penetration of many drugs. frontiersin.orgnih.gov

Several piperazine derivatives have been investigated as P-gp inhibitors. mdpi.com For example, a study on a series of polysubstituted pyrroles identified a compound that significantly inhibited P-gp in P-gp-overexpressing human adenocarcinoma cells. nih.gov This inhibition led to an increase in the intracellular accumulation of a known P-gp substrate. nih.gov Another study showed that a piperazine derivative, compound 4 , acted as a potent P-gp inhibitor, thereby increasing the oral bioavailability of the anticancer drug paclitaxel. mdpi.com The ability of a compound to act as a P-gp substrate or inhibitor is often evaluated using cell lines that overexpress P-gp, such as MDCK-MDR1 cells. researchgate.net

Caco-2 Model for Absorption

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal absorption of drugs in humans. nih.govnih.gov These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer with tight junctions that mimic the intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) is calculated to quantify the rate of a compound's transport across the Caco-2 cell monolayer. nih.govresearchgate.net

This model allows for the assessment of both passive diffusion and transporter-mediated transport, including the effects of efflux pumps like P-gp. nih.govnih.gov For instance, the efflux ratio, which is the ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp, can indicate if a compound is a substrate for an efflux transporter. researchgate.net

Toxicity Predictions and in silico Evaluation

Early assessment of a compound's potential toxicity is crucial to avoid late-stage failures in drug development. In silico toxicology methods provide a rapid and cost-effective way to predict potential liabilities. nih.gov These methods use computational models to estimate a compound's potential for various toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).